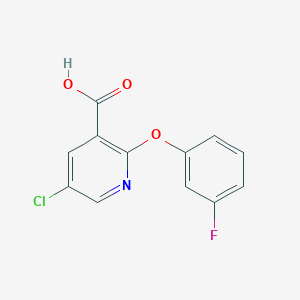
5-Chloro-2-(3-fluorophenoxy)nicotinic acid
Vue d'ensemble
Description
5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H7ClFNO3 and its molecular weight is 267.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a chlorinated nicotinic acid moiety and a fluorinated phenoxy group. The synthesis typically involves:
- Formation of the Nicotinic Acid Derivative : Starting from nicotinic acid, various synthetic routes can be employed to introduce the chloro and fluorophenoxy substituents.
- Reactions with Fluorinated Phenols : The coupling reaction with 3-fluorophenol is crucial for obtaining the desired phenoxy substitution.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Nicotinic Acetylcholine Receptor Modulation
Research indicates that this compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that derivatives of nicotinic acids can enhance or inhibit nAChR activity, which is vital for neurotransmission and has implications in neurodegenerative diseases and addiction therapies.
- Case Study : In a study examining various nicotinic acid derivatives, this compound displayed enhanced binding affinity to nAChRs compared to non-substituted analogs, suggesting its potential as a therapeutic agent in smoking cessation and cognitive enhancement .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains.
- Research Findings : In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .
3. Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Mechanism of Action : The anti-inflammatory effects are hypothesized to arise from the modulation of specific signaling pathways associated with inflammation, potentially involving the inhibition of pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Binding : Its structural similarities to acetylcholine allow it to bind effectively to nAChRs, influencing neurotransmitter release.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | MIC (µg/mL) against S. aureus | nAChR Binding Affinity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 7.81 | High | Moderate |
| Nicotinic Acid | >20 | Moderate | Low |
| Other Nicotine Derivatives | Variable | Variable | Variable |
Propriétés
IUPAC Name |
5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-7-4-10(12(16)17)11(15-6-7)18-9-3-1-2-8(14)5-9/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYISFFUXOANIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














